Cortexolone maleate
Overview
Description
ST 148 is a novel small molecule compound known for its potent inhibitory effects against all four dengue virus serotypes. It has shown significant efficacy in reducing viremia and viral load in vital organs in nonlethal AG129 mouse dengue virus infection models . The compound’s resistance is associated with the dengue virus capsid gene, and it interacts directly with the capsid protein, inhibiting unique steps of the viral replication cycle .
Mechanism of Action
Target of Action
Cortexolone maleate, also known as clascoterone, primarily targets the androgen receptors in the body . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . By acting as an antagonist at these androgen receptors, this compound can block the effects of androgens that contribute to the development of androgen-dependent conditions .
Mode of Action
This compound interacts with its targets by competing with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors . This competition inhibits the downstream signalling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells . As a result, this compound can attenuate the signalling necessary for the pathogenesis of conditions like acne and alopecia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen receptor signalling cascade . By blocking this pathway, this compound can reduce sebaceous gland proliferation, excess sebum production, and inflammatory pathways . These changes can help alleviate the symptoms of androgen-dependent skin disorders .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability . This compound is topically applied, and it is believed to have selective activity at the site of application . It is metabolized into cortexolone, an inactive metabolite . More detailed information about the ADME properties of this compound is still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen-regulated lipid and inflammatory cytokine production . This inhibition can reduce sebum production and inflammation, thereby alleviating the symptoms of androgen-dependent skin disorders .
Biochemical Analysis
Biochemical Properties
Cortexolone maleate binds to androgen receptors with high affinity . It competes with androgens such as dihydrotestosterone (DHT) for binding to androgen receptors . This interaction inhibits the downstream signaling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells , which are responsible for acne pathogenesis .
Cellular Effects
This compound has been shown to have an anti-proliferative effect on small cell lung carcinoma . It also blocks the effects of testosterone and DHT, which contribute to the development of androgen-dependent conditions such as acne and alopecia . In vitro, the antiandrogenic effects of this compound in human primary sebocytes occurred in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves competing with DHT for binding to androgen receptors in the sebaceous gland and hair follicles . This competition attenuates the signaling necessary for acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Metabolic Pathways
This compound is a metabolic intermediate within the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .
Transport and Distribution
It is known that this compound is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial for elucidating its activity or function .
Preparation Methods
The synthetic route for ST 148 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques and requires careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
ST 148 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: ST 148 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Scientific Research Applications
ST 148 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating dengue virus infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWGXMJVHMDGSA-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017423 | |
Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390803-40-4 | |
Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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